molecular formula C11H11BrO2 B13004098 Methyl 2-bromo-4-cyclopropylbenzoate

Methyl 2-bromo-4-cyclopropylbenzoate

Katalognummer: B13004098
Molekulargewicht: 255.11 g/mol
InChI-Schlüssel: MAZAYUOENRVNIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-4-cyclopropylbenzoate is an organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid, featuring a bromine atom and a cyclopropyl group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4-cyclopropylbenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-cyclopropylbenzoic acid using bromine or a brominating agent under controlled conditions. The resulting 2-bromo-4-cyclopropylbenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromo-4-cyclopropylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: 2-bromo-4-cyclopropylbenzoic acid.

    Reduction: Reduced derivatives of the ester group.

    Coupling: Biaryl compounds with extended conjugation

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-4-cyclopropylbenzoate has several applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through inhibition of the enzyme myosin phosphatase. By binding to the enzyme, it prevents the dephosphorylation of myosin light chains, leading to increased cardiac contractility. This mechanism involves specific molecular interactions at the active site of the enzyme, disrupting its normal function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-bromo-4-cyclopropylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit myosin phosphatase sets it apart from other similar compounds, making it valuable in both research and potential therapeutic applications .

Eigenschaften

Molekularformel

C11H11BrO2

Molekulargewicht

255.11 g/mol

IUPAC-Name

methyl 2-bromo-4-cyclopropylbenzoate

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3

InChI-Schlüssel

MAZAYUOENRVNIE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1)C2CC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.